Ethyl 6-chloropicolinate Ethyl 6-chloropicolinate
Brand Name: Vulcanchem
CAS No.: 21190-89-6
VCID: VC3738826
InChI: InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=NC(=CC=C1)Cl
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

Ethyl 6-chloropicolinate

CAS No.: 21190-89-6

Cat. No.: VC3738826

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloropicolinate - 21190-89-6

Specification

CAS No. 21190-89-6
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name ethyl 6-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
Standard InChI Key ORSVWYSFUABOQU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=CC=C1)Cl
Canonical SMILES CCOC(=O)C1=NC(=CC=C1)Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Based on chemical nomenclature conventions, Ethyl 6-chloropicolinate would have the molecular formula C8H8ClNO2. The structure would consist of a pyridine ring with a chlorine substituent at the 6-position and an ethyl carboxylate group at the 2-position. This structure can be inferred by comparison with related compounds such as Ethyl 6-chloro-5-methylpicolinate, which has an additional methyl group at position 5 .

The predicted molecular weight would be approximately 185-186 g/mol, calculated from the molecular formula. This is comparable to Methyl 6-chloro-3-methylpicolinate, which has a molecular weight of 185.56 g/mol despite having a different substitution pattern.

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC8H8ClNO2Based on chemical nomenclature
Molecular WeightApproximately 185-186 g/molCalculated from molecular formula
Physical StateLikely a crystalline solid at room temperatureCommon for similar picolinate esters
SolubilityLikely soluble in organic solvents, limited solubility in waterTypical for halogenated pyridine esters
Melting PointLikely between 40-100°CRange observed for similar compounds
Boiling PointLikely above 200°C at atmospheric pressureBased on similar molecular weight compounds

Related Compounds and Structural Relationships

Ethyl 6-chloro-5-methylpicolinate

Ethyl 6-chloro-5-methylpicolinate (CAS 178421-21-1) has a molecular weight of 199.63 g/mol and molecular formula C9H10ClNO2 . The IUPAC name for this compound is ethyl 6-chloro-5-methylpyridine-2-carboxylate . The key structural difference from Ethyl 6-chloropicolinate is the presence of a methyl group at the 5-position of the pyridine ring.

Ethyl 4-bromo-6-chloropicolinate

Ethyl 4-bromo-6-chloropicolinate contains both a bromine atom at the 4-position and a chlorine atom at the 6-position of the pyridine ring. This compound exhibits biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. The presence of both halogen atoms likely contributes to its distinct chemical reactivity and biological properties.

Methyl 6-chloro-3-methylpicolinate

Methyl 6-chloro-3-methylpicolinate (CAS 878207-92-2) has a molecular formula of C8H8ClNO2 and a molecular weight of 185.56 g/mol. This compound differs from Ethyl 6-chloropicolinate in having a methyl ester instead of an ethyl ester and an additional methyl group at the 3-position of the pyridine ring.

Ethyl 6-bromo-3-chloropicolinate

Ethyl 6-bromo-3-chloropicolinate (CID 46311459) has a molecular formula of C8H7BrClNO2 and a molecular weight of 264.50 g/mol . This compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the pyridine ring, representing a positional isomer relative to Ethyl 4-bromo-6-chloropicolinate.

Table 2: Comparison of Structurally Related Picolinate Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesSource
Ethyl 6-chloropicolinate (inferred)C8H8ClNO2~185-186Cl at position 6, ethyl esterInferred
Ethyl 6-chloro-5-methylpicolinateC9H10ClNO2199.63Cl at position 6, methyl at position 5, ethyl ester
Ethyl 4-bromo-6-chloropicolinateC8H7BrClNO2~264-265Br at position 4, Cl at position 6, ethyl ester
Methyl 6-chloro-3-methylpicolinateC8H8ClNO2185.56Cl at position 6, methyl at position 3, methyl ester
Ethyl 6-bromo-3-chloropicolinateC8H7BrClNO2264.50Br at position 6, Cl at position 3, ethyl ester
Synthetic ApproachPotential ReagentsTypical ConditionsConsiderations
Esterification6-chloropicolinic acid + ethanol + acid catalystReflux, 4-8 hoursAcid catalyst (such as H2SO4 or p-toluenesulfonic acid)
Direct ChlorinationEthyl picolinate + chlorinating agent50-80°C, 4-8 hoursSelection of appropriate chlorinating agent for regioselectivity
Acid Chloride Route6-chloropicolinic acid → acid chloride → reaction with ethanolTwo-step processRequires thionyl chloride or other reagent for acid chloride formation

In industrial settings, continuous flow reactors might be employed to enhance reaction efficiency and yield, as observed with the synthesis of related compounds.

Potential ActivityRelated Compound with This ActivityRelevance to Ethyl 6-chloropicolinate
Cytochrome P450 InhibitionEthyl 4-bromo-6-chloropicolinateMight have similar activity but with different potency due to absence of bromine atom
Enzyme InhibitionVarious halogenated picolinatesHalogen at 6-position may contribute to binding with enzyme active sites
Building Block for PharmaceuticalsMultiple picolinate derivativesReactive functional groups allow further modification for drug development

Chemical Reactivity and Transformation

Predicted Reactivity Patterns

Based on the structure of Ethyl 6-chloropicolinate, several reactivity patterns can be predicted:

  • The chlorine at the 6-position could participate in nucleophilic aromatic substitution reactions

  • The ester group could undergo hydrolysis, transesterification, or reduction

  • The pyridine nitrogen could act as a weak base or nucleophile

  • The compound could potentially serve as a substrate for cross-coupling reactions (e.g., Suzuki coupling)

Table 5: Predicted Reactivity of Functional Groups in Ethyl 6-chloropicolinate

Functional GroupPotential ReactionsProductsSignificance
Chlorine (6-position)Nucleophilic aromatic substitution6-substituted derivativesAllows diversification of the scaffold
Ester groupHydrolysis6-chloropicolinic acidAccess to carboxylic acid for further derivatization
Ester groupReduction6-chloro-2-(hydroxymethyl)pyridineAccess to alcohol derivatives
Pyridine ringCoordination to metalsMetal complexesPotential for catalysis or materials applications

Research Gaps and Future Directions

Identified Research Needs

Based on the limited direct information available about Ethyl 6-chloropicolinate, several research areas would be valuable to explore:

  • Synthesis and full characterization of the compound

  • Determination of its physical and chemical properties

  • Evaluation of biological activity, particularly enzyme inhibition properties

  • Exploration of structure-activity relationships compared to related compounds

  • Investigation of potential applications in pharmaceutical and agricultural fields

Research AreaSuggested MethodologyExpected Outcomes
SynthesisMulti-step organic synthesis with optimizationEfficient route to pure compound
Physical CharacterizationSpectroscopic methods (NMR, IR, MS) and X-ray crystallographyConfirmation of structure and determination of physical properties
Biological ActivityEnzyme assays (particularly with CYP450 enzymes)Understanding of potential biological roles
Structure-Activity RelationshipsSynthesis of analogues with varying substituentsIdentification of key structural features for activity
Computational StudiesMolecular modeling and docking studiesPrediction of interactions with biological targets

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